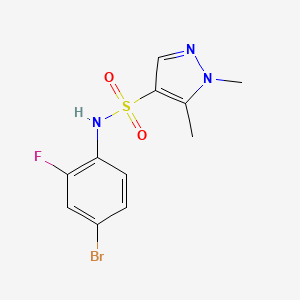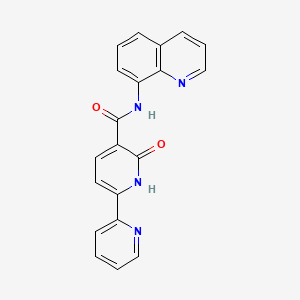
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BAY-678 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry as inhibitors of various enzymes and receptors.
科学研究应用
BAY-678 has been extensively studied in various scientific research applications. One of the primary applications of BAY-678 is as an inhibitor of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. BAY-678 has also been studied as an inhibitor of the enzyme HDAC6, which is involved in the regulation of protein degradation. HDAC6 inhibitors have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of BAY-678 is primarily through the inhibition of PARP-1 and HDAC6. PARP-1 inhibitors prevent the repair of DNA damage, leading to increased sensitivity to chemotherapy and radiation therapy. HDAC6 inhibitors inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death in neurodegenerative diseases.
Biochemical and Physiological Effects:
BAY-678 has been shown to have several biochemical and physiological effects. In cancer cells, BAY-678 has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP-1. In neurodegenerative diseases, BAY-678 has been shown to inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death.
实验室实验的优点和局限性
One of the advantages of using BAY-678 in lab experiments is its specificity for PARP-1 and HDAC6. This allows researchers to selectively target these enzymes and study their effects on various biological processes. However, one of the limitations of using BAY-678 is its potential toxicity, as it can lead to increased protein aggregation and cell death in neurodegenerative diseases.
未来方向
There are several future directions for the study of BAY-678. One area of research is the development of more potent and selective PARP-1 and HDAC6 inhibitors. Another area of research is the study of the potential therapeutic applications of BAY-678 in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of BAY-678 analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
合成方法
The synthesis of BAY-678 is a multistep process that involves several key reactions. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate to form 4-bromo-2-fluorophenylacetoacetamide. This intermediate is then reacted with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with sulfonyl chloride to form BAY-678.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)